B-Norcholesterol
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Overview
Description
B-Norcholesterol is a sesquiterpenoid.
Scientific Research Applications
Antiproliferative Activity in Cancer Research :
- Novel B-norcholesterols with various substituted groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as cervical carcinoma, liver cancer, and gastric cancer. Compounds like 6-alkylthiosemicarbazone and 6-cyano B-norcholesterol have shown enhanced antiproliferative activity, indicating their potential as novel antiproliferative agents (Gan et al., 2014).
- Another study synthesized different B-norcholesterol-6-amide derivatives, which displayed distinct cytotoxicity against cancer cells, with certain compounds showing significant inhibitory activity. This suggests the potential of these compounds in cancer treatment (Huang et al., 2023).
Diagnostic Imaging in Medical Conditions :
- Norcholesterol adrenal scintigraphy, a diagnostic imaging technique, has been compared with computed tomography for the lateralization of hyperfunctioning adrenal tumors in conditions like primary hyperaldosteronism and Cushing's syndrome. This study highlights the use of norcholesterol in diagnostic imaging (Şanlı et al., 2009).
- Quantitative evaluation of norcholesterol scintigraphy, along with CT attenuation value and chemical-shift MR imaging, has been used to characterize adrenal adenomas, offering insights into the diagnostic applications of norcholesterol in medical imaging (Yoh et al., 2008).
properties
CAS RN |
6544-70-3 |
---|---|
Product Name |
B-Norcholesterol |
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(3R,3aR,5aS,5bR,8S,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,6,7,8,9,10a,10b-dodecahydrocyclopenta[a]fluoren-8-ol |
InChI |
InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h16-18,20-24,27H,6-15H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
WEZNLBQEKWESKA-XSLNCIIRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C |
Other CAS RN |
6544-70-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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